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Compound of Interest

Compound Name:
3-Hydroxy-2,2-dimethylpropanoic

acid

Cat. No.: B184259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

3-Hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid), a valuable

building block in organic synthesis. This document collates quantitative data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), presenting them in a structured format for ease of comparison and reference. Detailed

experimental protocols, derived from established methodologies for similar small organic acids,

are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and mass spectrometry for 3-Hydroxy-2,2-dimethylpropanoic acid.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.228 Singlet 6H 2 x CH₃

3.598 Singlet 2H CH₂

~7.0 (broad) Singlet 2H OH, COOH
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Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

21.5 2 x CH₃

42.5 C(CH₃)₂

70.8 CH₂OH

183.5 COOH

Solvent: Not specified in the available data. The chemical shifts are typical for this compound in

a deuterated organic solvent.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Description of Absorption

2500-3300 (broad) O-H stretch (carboxylic acid)

~2970 C-H stretch (aliphatic)

1690-1760 C=O stretch (carbonyl)

1210-1320 C-O stretch

910-950 O-H bend (out-of-plane)

Sample Preparation: KBr pellet or ATR-Neat[1]

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

118 Low [M]⁺ (Molecular Ion)

101 Moderate [M - OH]⁺

87 High [M - CH₂OH]⁺

73 High [C₄H₉O]⁺

57 Moderate [C₄H₉]⁺

45 High [COOH]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail generalized yet comprehensive experimental protocols for the

acquisition of the spectroscopic data presented above. These protocols are based on standard

laboratory practices for the analysis of small, polar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

For ¹H NMR: Dissolve approximately 5-10 mg of 3-Hydroxy-2,2-dimethylpropanoic acid in

0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

For ¹³C NMR: A higher concentration is preferable due to the lower natural abundance of the

¹³C isotope. Aim for a concentration of 20-50 mg in 0.6-0.7 mL of the deuterated solvent.

Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

2. Instrumentation and Data Acquisition:
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Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for

better signal dispersion and resolution.[1]

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Typically 0-12 ppm.

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Standard proton-decoupled single-pulse sequence.

Spectral Width: Typically 0-220 ppm.

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-

noise ratio.

Relaxation Delay: 2-5 seconds.

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular

structure.

Infrared (IR) Spectroscopy
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1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 3-Hydroxy-2,2-dimethylpropanoic acid sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Acquisition Parameters:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans are usually sufficient.

A background spectrum of the clean, empty ATR crystal should be collected prior to

sample analysis.

3. Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule. The broad O-H stretch of the carboxylic acid and the strong C=O

stretch are key diagnostic peaks.[2][3][4][5]

Mass Spectrometry (MS)
1. Sample Preparation and Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
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For volatile compounds, direct injection into the GC is possible. However, for polar molecules

like 3-Hydroxy-2,2-dimethylpropanoic acid, derivatization is often necessary to increase

volatility and thermal stability. A common method is silylation:

Dissolve a small amount of the sample (1-2 mg) in a suitable solvent (e.g., pyridine or

acetonitrile).

Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the

mixture (e.g., at 60-80°C for 30 minutes) to convert the acidic protons of the hydroxyl and

carboxylic acid groups to trimethylsilyl (TMS) ethers and esters, respectively.

Inject an aliquot of the derivatized sample into the GC-MS system.

2. Instrumentation and Data Acquisition:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

GC Parameters:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: A temperature gradient is used to separate the components

of the sample, for example, starting at 80°C and ramping up to 250°C.

MS Parameters (Electron Ionization - EI):

Ionization Energy: Standard 70 eV.

Mass Range: Scan a range appropriate for the expected molecular weight and fragments

(e.g., m/z 40-400).

3. Data Processing:

The mass spectrometer detects the ions as they elute from the GC column, generating a

mass spectrum for each time point.
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Analyze the mass spectrum of the peak corresponding to the derivatized 3-Hydroxy-2,2-
dimethylpropanoic acid.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure of the molecule.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
Hydroxy-2,2-dimethylpropanoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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